molecular formula C24H25Cl2N3O3S B2361694 2,4-dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 887222-82-4

2,4-dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2361694
CAS No.: 887222-82-4
M. Wt: 506.44
InChI Key: RDHPSNOAXAZVLL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25Cl2N3O3S and its molecular weight is 506.44. The purity is usually 95%.
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Biological Activity

2,4-Dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide), identified by its CAS number 532431-50-8, is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H16Cl2N4O3S2C_{16}H_{16}Cl_2N_4O_3S^2, with a molecular weight of 447.4 g/mol. Its structure features a dichlorobenzamide core linked to a thioether and an indole moiety, which are critical for its biological activity.

The biological activity of this compound involves interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate signaling pathways associated with inflammation and cancer cell proliferation.

Antifungal Activity

Research indicates that compounds structurally related to this compound exhibit significant antifungal properties. For instance, compounds with similar pharmacophores demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against various fungal strains, suggesting that this compound may also possess comparable antifungal efficacy .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising antiproliferative activity in assays involving murine leukemia cells (L1210), human T-cell lymphocytes (CEM), and HeLa cells (human cervix carcinoma). The IC50 values reported for these cell lines indicate a potential therapeutic index worthy of further exploration .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the indole and benzamide regions significantly influence biological activity. For example, the presence of electron-withdrawing groups in the benzamide moiety enhances antifungal activity while maintaining low toxicity profiles . The thioether linkage is also crucial for maintaining the structural integrity necessary for receptor binding.

Compound Structure Activity IC50/MIC Values
2,4-Dichloro-N-(...)StructureAntifungalMIC: 12.5 µg/mL
Compound AStructureCytotoxicIC50: 9.6 µM
Compound BStructureAntiproliferativeIC50: 41 µM

Study on Antifungal Efficacy

A study published in Compounds highlighted the antifungal efficacy of related compounds against Fusarium oxysporum. The results indicated that modifications leading to enhanced solubility and bioavailability resulted in lower MIC values compared to traditional antifungals like ketoconazole .

Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of various derivatives, it was found that certain analogs of 2,4-dichloro-N-(...) exhibited reduced toxicity while retaining their antiproliferative properties. This was particularly observed in compounds where the indole nitrogen was substituted with alkyl groups .

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N3O3S/c25-16-7-8-18(20(26)12-16)24(31)27-9-10-29-14-22(19-5-1-2-6-21(19)29)33-15-23(30)28-13-17-4-3-11-32-17/h1-2,5-8,12,14,17H,3-4,9-11,13,15H2,(H,27,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPSNOAXAZVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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